molecular formula C8H17N B1592102 (1-Methylcyclohexyl)methanamine CAS No. 3913-98-2

(1-Methylcyclohexyl)methanamine

Cat. No. B1592102
CAS RN: 3913-98-2
M. Wt: 127.23 g/mol
InChI Key: GFTCKTJDXXDHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Methylcyclohexyl)methanamine” is a cyclic amine with the molecular formula C8H17N . It has an average mass of 127.227 Da and a monoisotopic mass of 127.136101 Da . It is also known as MCHA.


Molecular Structure Analysis

The molecular structure of “(1-Methylcyclohexyl)methanamine” consists of a cyclohexane ring with a methyl group (CH3) and a methanamine group (CH2NH2) attached .


Physical And Chemical Properties Analysis

“(1-Methylcyclohexyl)methanamine” is a liquid at room temperature .

Scientific Research Applications

Crystallographic Analysis

The compound 1-[(1R,4aS,10aR)-7-isopropyl-1,2,3,4,4a,9,10,10a-octa-hydro-phenanthren-1-yl]-N-[(E)-2-pyridylmethyleneamino]methanamine has been synthesized from dehydro-abietylamine. It shows significant crystallographic properties, with the cyclohexane rings demonstrating classic chair and half-chair conformations. This research contributes to the understanding of molecular structures and crystallography (Wu et al., 2009).

Photocytotoxicity in Red Light

Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and its derivatives exhibit unprecedented photocytotoxicity in red light. They show a strong interaction with calf thymus DNA and photocleave pUC19 DNA in red light, forming hydroxyl radicals. This has significant implications for medical research, particularly in targeted cancer therapies (Basu et al., 2014).

Antimicrobial Activities

A series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, synthesized through multi-step reactions, have demonstrated moderate to very good antibacterial and antifungal activities. This discovery is crucial for the development of new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Synthesis of Piperidines

The asymmetric synthesis of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine highlights the potential of these compounds in chemical synthesis. This method provides a pathway to synthesize various derivatives of methanamine, expanding the toolkit for organic chemists (Froelich et al., 1996).

Transfer Hydrogenation Reactions

The synthesis of (4-Phenylquinazolin-2-yl)methanamine and its use in transfer hydrogenation of acetophenone derivatives demonstrates high efficiency and potential applications in chemical catalysis. This research opens new avenues in the field of organic synthesis (Karabuğa et al., 2015).

Synthesis of Benzylamines

The synthesis of BCP benzylamines through reactivity with 2-azaallyl anions offers a new route to incorporate thesecompounds into drug candidates. The method is efficient and broadens the scope of accessible BCP benzylamine derivatives, which are a significant scaffold in medicinal chemistry (Shelp & Walsh, 2018).

Cancer Therapy

New palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, including R-(phenyl)methanamine, have shown strong DNA-binding affinity and significant anticancer activity against various human cancerous cell lines. This research contributes to the development of potential cancer therapies (Mbugua et al., 2020).

Psychoactive Substances Research

Studies on the syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines, perceived as ketamine-like dissociative substances, are crucial in understanding new psychoactive substances. This research aids in identifying and regulating emerging substances of abuse (Wallach et al., 2016).

5-HT1A Receptor-Biased Agonists

Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, designed as biased agonists of serotonin 5-HT1A receptors, demonstrated promising antidepressant-like activity. This research contributes significantly to the development of new antidepressant drugs (Sniecikowska et al., 2019).

Serotonin/Noradrenaline Reuptake Inhibition

A series of 1-(2-phenoxyphenyl)methanamines with selective dual serotonin and noradrenaline reuptake pharmacology were identified, highlighting their potential in treating conditions related to these neurotransmitters (Whitlock, Blagg, & Fish, 2008).

Safety And Hazards

“(1-Methylcyclohexyl)methanamine” is classified as dangerous, with hazard statements indicating that it is flammable (H226) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

(1-methylcyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(7-9)5-3-2-4-6-8/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTCKTJDXXDHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619584
Record name 1-(1-Methylcyclohexyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylcyclohexyl)methanamine

CAS RN

3913-98-2
Record name 1-(1-Methylcyclohexyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methylcyclohexyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methylcyclohexyl)methanamine
Reactant of Route 2
(1-Methylcyclohexyl)methanamine
Reactant of Route 3
Reactant of Route 3
(1-Methylcyclohexyl)methanamine
Reactant of Route 4
(1-Methylcyclohexyl)methanamine
Reactant of Route 5
(1-Methylcyclohexyl)methanamine
Reactant of Route 6
(1-Methylcyclohexyl)methanamine

Citations

For This Compound
1
Citations
T Bykova - 2019 - research-repository.st-andrews.ac …
Organofluorine compounds have had an important influence on the advances in the healthcare and agricultural industries. Selective substitution with fluorine can produce a significant …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.